molecular formula C12H11NO2 B1619287 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione CAS No. 42867-34-5

1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione

Cat. No. B1619287
CAS RN: 42867-34-5
M. Wt: 201.22 g/mol
InChI Key: PKRXXDLNTFLPRG-UHFFFAOYSA-N
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Description

The compound “1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound. It is a derivative of pyrrole, which is a five-membered aromatic heterocycle, like benzene and imidazole .

Scientific Research Applications

Optical and Electronic Applications

Diketopyrrolopyrroles, including 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione, are prominently featured in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their straightforward synthesis, combined with excellent stability and near-unity fluorescence quantum yield, render them crucial for ongoing and future technological advancements in the optical and electronic domains. The significant bathochromic shift in absorption and increase in two-photon absorption cross-section are particularly noteworthy, enhancing their utility in developing advanced materials with superior optical and electronic functions (Grzybowski & Gryko, 2015).

Biomedical Applications

The versatility of the pyrrolidine scaffold, which is closely related to the pyrrolopyrrole structure, is evident in its extensive use in medicinal chemistry for creating compounds aimed at treating human diseases. The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules and enhancing three-dimensional coverage. This adaptability facilitates the design of new compounds with varied biological profiles, underscoring the potential of DPP derivatives in developing novel therapeutic agents (Li Petri et al., 2021).

Environmental Monitoring and Sensing

The DPP core, due to its structural and optical properties, has found applications in environmental monitoring and chemical sensing. DPP-based polymers, for instance, are employed in creating sensitive and selective sensors for detecting various chemical species. This application is propelled by the DPPs' unique electronic structure, facilitating the development of high-performance materials for sensing and environmental surveillance (Deng et al., 2019).

properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRXXDLNTFLPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307026
Record name 1-[(4-Methylphenyl)methyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione

CAS RN

42867-34-5
Record name 42867-34-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(4-Methylphenyl)methyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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